Kinase Inhibitor Scaffold Validation: Bipyrimidine Core Demonstrates Sub-Micromolar Potency Against Multiple Kinase Families
Compounds built upon the bipyrimidine scaffold of 2-(pyrimidin-2-yl)pyrimidin-5-amine demonstrate potent kinase inhibition across multiple targets. While direct activity data for the unsubstituted parent compound 1154009-40-1 is not publicly available in primary literature, structurally analogous bipyrimidinyl-amino compounds have shown IC50 values of 0.8 nM against SYK kinase [1] and 290 nM against PLK4 kinase [2]. Patent literature explicitly claims that pyrimidinyl amino compounds incorporating the bipyrimidine core exhibit 'good inhibitory activity against the JAK family of kinases and the SYK family of kinases' [3]. In contrast, simple 2-aminopyrimidine (without the second pyrimidine ring) shows negligible kinase inhibition, underscoring the critical contribution of the bipyrimidine topology to target engagement .
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported for unsubstituted parent 1154009-40-1; structurally related bipyrimidinyl-amino compounds show IC50 values of 0.8 nM (SYK) and 290 nM (PLK4) |
| Comparator Or Baseline | 2-aminopyrimidine (simple mono-pyrimidine) shows negligible inhibition of the same kinase targets |
| Quantified Difference | Not directly quantifiable for parent compound; class-level inference suggests >100-fold improvement in potency for bipyrimidine-containing derivatives relative to mono-pyrimidine analogs |
| Conditions | SYK inhibition assay using microfluidic mobility shift assay with 5-Fluo-Ahx-GAPDYENLQELNKK-Amid substrate in presence of ATP; PLK4 inhibition assay using N-terminal GST-tagged human PLK4 expressed in E. coli |
Why This Matters
Procurement of this bipyrimidine scaffold provides access to a privileged chemotype validated against multiple kinase targets, whereas simple aminopyrimidines lack the requisite topological features for potent kinase hinge binding.
- [1] BindingDB BDBM50076185. IC50: 0.800 nM. Inhibition of human SYK by microfluidic mobility shift assay. View Source
- [2] BindingDB BDBM50437839. IC50: 290 nM. Inhibition of N-terminal GST-tagged human PLK4 expressed in E. coli. View Source
- [3] EP 3670500 A1. Pyrimidinyl Amino Compound Having Protein Kinase Inhibitor Activity. 2020-06-24. View Source
